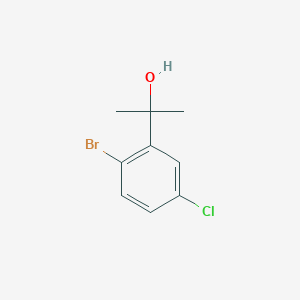

2-(2-Bromo-5-chlorophenyl)propan-2-ol

Description

2-(2-Bromo-5-chlorophenyl)propan-2-ol is a halogenated aromatic alcohol with a molecular formula of C₉H₁₀BrClO and a molecular weight of 249.53 g/mol (inferred from structurally similar compounds) . It features a phenyl ring substituted with bromine at the 2-position and chlorine at the 5-position, attached to a propan-2-ol group.

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

2-(2-bromo-5-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrClO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3 |

InChI Key |

YXSIJSYGKORFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)Br)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of a substituted benzene ring bearing bromine and chlorine atoms in the 2- and 5-positions, respectively.

- Introduction of the propan-2-ol group, often via nucleophilic addition or Grignard reaction to a corresponding ketone or aldehyde intermediate.

Preparation of the Halogenated Phenyl Intermediate

Although direct literature specific to this compound is limited, analogous preparation methods for halogenated anilines and substituted phenyl compounds provide a foundation. For example, the preparation of 2-bromo-5-fluoroaniline involves:

- Acylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

- Nitration to introduce a nitro group.

- Bromination via diazonium salt intermediates using brominating agents such as cupric bromide and hydrobromic acid.

- Reduction of nitro groups to amines using reducing agents like iron powder in acidic ethanol solutions.

This multi-step sequence achieves high yield and purity, with careful control of temperature and reagent stoichiometry.

By analogy, the preparation of 2-bromo-5-chlorophenyl intermediates may follow similar electrophilic aromatic substitution and halogenation strategies, starting from appropriately substituted anilines or phenols.

Introduction of the Propan-2-ol Group

The propan-2-ol moiety is typically introduced by:

- Reacting the halogenated phenyl intermediate with a Grignard reagent derived from methylmagnesium halide to add the isopropanol group at the benzylic position.

- Alternatively, nucleophilic addition of methyl lithium or other organometallic reagents to a corresponding ketone or aldehyde precursor.

This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Formulation and Solubility Considerations

For biological or in vivo applications, the compound's formulation is critical. According to data from GLP Bio, stock solutions of 2-(5-Bromo-2-Chlorophenyl)propan-2-ol (a closely related isomer) are prepared in DMSO and diluted with solvents such as PEG300, Tween 80, corn oil, and water in a stepwise manner to maintain clarity and stability.

Data Tables for Preparation and Formulation

Stock Solution Preparation Table for 2-(5-Bromo-2-Chlorophenyl)propan-2-ol

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.0075 mL | 20.0377 mL | 40.0753 mL |

| 5 mM Solution | 0.8015 mL | 4.0075 mL | 8.0151 mL |

| 10 mM Solution | 0.4008 mL | 2.0038 mL | 4.0075 mL |

Note: These volumes correspond to the amount of solvent (typically DMSO) required to achieve the desired molarity.

High-Performance Liquid Chromatography (HPLC) Data for Analogous Compounds

For compounds prepared via the multi-step halogenation and reduction process (e.g., 2-bromo-5-fluoroaniline), HPLC purity values exceed 98%, indicating high product quality suitable for further synthetic steps or applications.

Comprehensive Research Findings and Analysis

Synthesis Efficiency and Yield

- The multi-step synthesis involving acylation, nitration, bromination, and reduction achieves yields above 90% at each stage, ensuring an overall high yield for the final product.

- The choice of brominating agents (cupric bromide, hydrobromic acid) and reducing agents (iron powder) is critical for optimizing yield and purity.

Reaction Conditions

Solvent Systems and Formulation

- Solvent mixtures for formulation include DMSO as a master solvent, followed by dilution with PEG300, Tween 80, corn oil, and water to maintain solubility and bioavailability.

- The order of solvent addition and ensuring solution clarity at each step are critical for stable formulations.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 4-fluoroaniline + acetic anhydride, 10–25 °C | ~97 | Formation of acetanilide derivative |

| Nitration | Concentrated H2SO4 + fuming HNO3, 0–10 °C | 91–96 | Introduction of nitro group |

| Bromination (Diazonium salt) | Cupric bromide + hydrobromic acid, 0–5 °C | 96–99 | Substitution with bromine |

| Reduction | Iron powder + acetic acid + ethanol, 50–85 °C | 96–99 | Conversion of nitro to amine |

| Propan-2-ol introduction | Grignard or organolithium reagent (inferred) | Not specified | Requires controlled conditions |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for this purpose.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a corresponding alkane. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 50-80°C.

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid, reaction temperature around 0-25°C.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, reaction temperature around 0-25°C.

Major Products Formed

Substitution: Formation of substituted phenylpropanol derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated or alkane derivatives.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of halogenated phenols with biological systems.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to specific targets, leading to various biological effects. The hydroxyl group and propan-2-ol moiety contribute to its solubility and reactivity, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The placement of bromine and chlorine significantly impacts electronic distribution. In 2-(2-Bromo-5-chlorophenyl)propan-2-ol, bromine (electron-withdrawing) at the 2-position and chlorine (also electron-withdrawing) at the 5-position create a polarized aromatic ring, enhancing reactivity in substitution reactions compared to analogs with electron-donating groups like methoxy (-OCH₃) .

Physicochemical Properties

- Solubility and Stability : Halogenated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, 2-(5-Bromo-2-chlorophenyl)propan-2-ol has a higher logP (predicted XLogP3 = 2.9) compared to methoxy-substituted derivatives . Stability varies with substituents; bromo-chloro derivatives may require stringent storage (e.g., inert atmosphere) to prevent degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-5-chlorophenyl)propan-2-ol, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination and chlorination of a substituted benzophenone precursor, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key steps include:

- Bromination : Introduce bromine at the ortho position of the phenyl ring under controlled electrophilic substitution conditions .

- Chlorination : Achieved via Friedel-Crafts alkylation or directed ortho-metallation to position chlorine at the para position relative to bromine .

- Reduction : Convert the ketone intermediate to the tertiary alcohol using NaBH₄ in ethanol .

- Purification : Distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical for isolating >95% purity. Monitor via TLC and NMR .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) and chlorinated solvents (e.g., dichloromethane). Conduct phase-solubility studies using UV-Vis spectroscopy .

- Stability : Test stability under acidic/basic conditions (pH 1–14) and thermal stress (25–100°C). Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Tertiary alcohol proton appears as a singlet at δ 1.5–1.7 ppm. Aromatic protons show splitting patterns consistent with bromine (ortho) and chlorine (meta) substituents .

- FT-IR : Confirm hydroxyl (O-H stretch at ~3400 cm⁻¹) and C-Br/C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode yields [M+H]⁺ at m/z 249.96 (C₉H₁₀BrClO⁺) .

Advanced Research Questions

Q. How does the regioselectivity of bromine and chlorine substitution impact reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position acts as a superior leaving group compared to chlorine, enabling Suzuki-Miyaura couplings with aryl boronic acids. Chlorine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates. Use Pd(PPh₃)₄ as a catalyst and optimize solvent (toluene/ethanol) and base (K₂CO₃) .

Q. What strategies resolve contradictions in reported melting points or spectral data across sources?

- Methodological Answer : Discrepancies (e.g., CAS 7073-69-0 vs. 885069-29-4) may arise from isomerization or impurities. Validate via:

- Single-Crystal XRD : Confirm absolute configuration.

- DSC/TGA : Measure precise melting points and thermal decomposition profiles .

- Multi-Source Cross-Validation : Compare data from PubChem, ECHA, and EPA DSSTox .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score) and bioaccumulation (log Kow = 2.9 ).

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., bond dissociation energies of C-Br vs. C-Cl) .

Q. What experimental designs optimize its use as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .

- Catalytic Asymmetric Reactions : Employ Jacobsen’s thiourea catalysts for epoxidation or Shi epoxidation conditions .

Q. How does halogen bonding influence biological activity compared to fluoro or iodo analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.